molecular formula C6H11NO2 B1397134 3-(Aminomethyl)cyclobutanecarboxylic acid CAS No. 1310729-95-3

3-(Aminomethyl)cyclobutanecarboxylic acid

Cat. No. B1397134
M. Wt: 129.16 g/mol
InChI Key: INKSBOBJGZMVTL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclobutanecarboxylic acid is a compound with the molecular formula C6H11NO2 . It is a type of carboxylic acid featuring a cyclobutanecarboxylic acid backbone .


Synthesis Analysis

The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .


Molecular Structure Analysis

The unique four-membered ring of 3-(Aminomethyl)cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In 3-(Aminomethyl)cyclobutanecarboxylic acid, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of 3-(Aminomethyl)cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .


Physical And Chemical Properties Analysis

3-(Aminomethyl)cyclobutanecarboxylic acid is a colorless solid under standard conditions . It has a molar mass of 129.16 g/mol . It has a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .

Scientific Research Applications

Peptidomimetics and Drug Design

  • Scientific Field: This application falls under the field of medicinal chemistry, specifically in the design of peptidomimetics and drugs .
  • Application Summary: Conformationally restricted amino acids are important components in peptidomimetics and drug design. “3-(Aminomethyl)cyclobutanecarboxylic acid” (ACCA) is a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring . It’s used in the synthesis of a variety of compounds due to its unique structure .
  • Methods of Application: The synthesis of ACCA is achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution . A small library of dipeptides was prepared through the coupling of ACCA with proteinogenic amino acids .
  • Results or Outcomes: The presence of ACCA can lead to unusual conformations and hydrogen-bonding interactions in the modified dipeptides . This can potentially enhance the pharmacological properties of the resulting compounds, such as increased bioavailability and metabolic stability .

Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials

  • Scientific Field: This application falls under the field of organic synthesis, specifically in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
  • Application Summary: ACCA, as a derivative of cyclobutanecarboxylic acid, can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
  • Methods of Application: The synthesis of ACCA involves several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .
  • Results or Outcomes: The use of ACCA in the synthesis of pharmaceuticals, agrochemicals, and advanced materials can lead to the creation of complex molecules with improved solubility and stability characteristics .

Precursor to Cyclobutylamine

  • Scientific Field: This application falls under the field of organic synthesis, specifically in the synthesis of cyclobutylamine .
  • Application Summary: Cyclobutanecarboxylic acid, which ACCA is a derivative of, can be used as a precursor to cyclobutylamine . Cyclobutylamine is a useful compound in organic synthesis and can be used to prepare a variety of other compounds .
  • Methods of Application: The synthesis of cyclobutylamine from cyclobutanecarboxylic acid typically involves a reduction step, where the carboxylic acid group is reduced to an amine group . This can be achieved using a variety of reducing agents, such as lithium aluminum hydride .
  • Results or Outcomes: The use of ACCA in the synthesis of cyclobutylamine can lead to the creation of complex molecules with a cyclobutylamine structure . These compounds can have a variety of applications in different fields, such as pharmaceuticals and materials science .

Safety And Hazards

When handling 3-(Aminomethyl)cyclobutanecarboxylic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-(aminomethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKSBOBJGZMVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271838
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)cyclobutanecarboxylic acid

CAS RN

1310729-95-3
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 10% palladium on carbon (0.20 g, 0.19 mmol) was added a solution of benzyl 3-(azidomethyl)cyclobutanecarboxylate (2.00 g, 8.15 mmol, prepared using IIII from benzyl 3-(hydroxymethyl)cyclobutanecarboxylate (Parkway Scientific), JJJJ with sodium azide) in MeOH (100 mL). The reaction mixture was sparged with hydrogen and an atmosphere of hydrogen was maintained via a balloon. The reaction mixture was stirred for about 4 h at ambient temperature and then was filtered through a pad of Celite®, washed with MeOH and concentrated in vacuo to give the crude 3-(aminomethyl)cyclobutanecarboxylic acid (1.08 g, 100%) which was used without further purification: LC/MS (Table 1, Method r) Rt=2.41 min (ELSD); MS m/z: 130 (M+H)+.
Name
benzyl 3-(azidomethyl)cyclobutanecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)cyclobutanecarboxylic acid
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3-(Aminomethyl)cyclobutanecarboxylic acid
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3-(Aminomethyl)cyclobutanecarboxylic acid
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3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 6
3-(Aminomethyl)cyclobutanecarboxylic acid

Citations

For This Compound
5
Citations
E O'Reilly, L Pes, Y Ortin, H MŘller-Bunz, F Paradisi - Amino Acids, 2013 - Springer
Conformationally restricted amino acids are important components in peptidomimetics and drug design. Herein, we describe the synthesis of a novel, non-proteinogenic constrained …
Number of citations: 10 link.springer.com
A Wester, M Devocelle, EA Tallant, MC Chappell… - Amino Acids, 2017 - Springer
Angiotensin-(1–7) [Ang-(1–7)], a heptapeptide hormone of the renin–angiotensin–aldosterone system, is a promising candidate as a treatment for cancer that reflects its anti-proliferative …
Number of citations: 22 link.springer.com
DS Radchenko, OM Michurin, OO Grygorenko… - Tetrahedron, 2013 - Elsevier
Four χ 1 ,χ 2 -constrained cyclobutane-derived basic amino acids—conformationally restricted analogues of arginine, lysine and ornithine—were prepared as the derivatives properly …
Number of citations: 16 www.sciencedirect.com
Y Ding, JP Ting, J Liu, S Al-Azzam, P Pandya, S Afshar - Amino Acids, 2020 - Springer
With the development of modern chemistry and biology, non-proteinogenic amino acids (NPAAs) have become a powerful tool for developing peptide-based drug candidates. Drug-like …
Number of citations: 91 link.springer.com
AC Melo, EA Tallant, PE Gallagher - Angiotensin, 2023 - Elsevier
Peptide hormones are attractive drug candidates due to their pharmacodynamic properties, including diverse biological activity, high receptor specificity, and potent receptor affinity, …
Number of citations: 0 www.sciencedirect.com

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